molecular formula C13H10ClN3 B7981854 5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole

5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole

Cat. No.: B7981854
M. Wt: 243.69 g/mol
InChI Key: HBXDKECUMQLAIH-UHFFFAOYSA-N
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Description

5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a naphthalen-1-ylmethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylmethylamine with 5-chloro-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring .

Scientific Research Applications

5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole
  • 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde
  • 3-naphthalen-1-yl-1-(2-nitro-phenyl)-5-(4-nitro-phenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

5-chloro-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the chlorine atom provides a site for further functionalization .

Properties

IUPAC Name

3-chloro-5-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-15-12(16-17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDKECUMQLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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